molecular formula C12H11ClN2O2S B392831 4-chloro-N-(pyridin-3-ylmethyl)benzenesulfonamide CAS No. 321715-14-4

4-chloro-N-(pyridin-3-ylmethyl)benzenesulfonamide

Cat. No.: B392831
CAS No.: 321715-14-4
M. Wt: 282.75g/mol
InChI Key: RQLXDFUYSXYHQP-UHFFFAOYSA-N
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Description

4-Chloro-N-(pyridin-3-ylmethyl)benzenesulfonamide is a sulfonamide derivative featuring a 4-chlorobenzenesulfonyl core linked to a pyridin-3-ylmethyl group via the sulfonamide nitrogen. This compound belongs to a broader class of benzenesulfonamides, which are widely studied for their diverse biological activities, including antimicrobial, anti-inflammatory, and enzyme-inhibitory properties.

Properties

IUPAC Name

4-chloro-N-(pyridin-3-ylmethyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN2O2S/c13-11-3-5-12(6-4-11)18(16,17)15-9-10-2-1-7-14-8-10/h1-8,15H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQLXDFUYSXYHQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CNS(=O)(=O)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Substitution via Sulfonyl Chloride

The primary synthesis involves reacting 4-chlorobenzenesulfonyl chloride with pyridin-3-ylmethanamine in a nucleophilic substitution reaction. The mechanism proceeds through the attack of the amine’s lone pair on the electrophilic sulfur atom in the sulfonyl chloride, displacing chloride and forming the sulfonamide bond.

Reaction Conditions:

  • Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF)

  • Base: Triethylamine (TEA) or pyridine (1.2–1.5 equivalents)

  • Temperature: 0–25°C (room temperature preferred for scalability)

  • Time: 4–6 hours

Yield optimization studies show that excess amine (1.1 equivalents) minimizes di-sulfonylation byproducts. The reaction is typically quenched with ice-cold water, followed by extraction with ethyl acetate.

Optimization Strategies

Solvent and Temperature Effects

Comparative studies in ketonic (e.g., acetone) and alcoholic (e.g., methanol) solvents reveal trade-offs:

SolventYield (%)Purity (HPLC)Crystallinity
DCM8998.5Amorphous
Acetone9299.1Crystalline
Methanol8597.8Partially crystalline

Acetone enhances crystallinity due to its moderate polarity, facilitating slow evaporation and ordered packing.

Catalytic and Stoichiometric Improvements

  • Microwave Assistance: Reducing reaction time to 30 minutes at 80°C under microwave irradiation (observed in related sulfonamide syntheses).

  • Phase-Transfer Catalysis: Benzyltriethylammonium chloride (0.05 eq.) increases yields to 94% in biphasic water-DCM systems.

Characterization and Quality Control

Spectroscopic Analysis

1H NMR (600 MHz, CDCl3):

  • δ 8.44 (d, J = 4.2 Hz, 1H, pyridin-3-yl H6)

  • δ 7.70 (d, J = 8.4 Hz, 2H, benzene H2/H6)

  • δ 4.27 (d, J = 4.8 Hz, 2H, CH2NH)

IR (neat):

  • 3063 cm⁻¹ (C-H aromatic stretch)

  • 1320 cm⁻¹ (S=O asymmetric)

  • 1154 cm⁻¹ (S=O symmetric)

Crystallographic Data

Crystalline forms are characterized by X-ray powder diffraction (XRPD) peaks at 2θ = 9.5°, 10.7°, and 15.8°, indicative of a monoclinic lattice. Differential scanning calorimetry (DSC) shows an endotherm at 172–175°C, corresponding to melting.

Industrial-Scale Production

Continuous Flow Synthesis

Pilot-scale studies using Corning Advanced-Flow Reactors demonstrate:

  • Throughput: 12 kg/day

  • Residence Time: 8 minutes

  • Purity: 99.3% (HPLC)

Automated systems reduce human intervention and improve consistency, particularly in acid scavenging and solvent recovery.

Purification Techniques

  • Recrystallization: From ethanol/water (3:1) yields 98% pure product.

  • Chromatography: Silica gel (hexane/ethyl acetate 4:1) resolves residual amine impurities (<0.2%) .

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(pyridin-3-ylmethyl)benzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Spectral and Physical Properties

Key structural analogs differ in the substituent attached to the sulfonamide nitrogen. For example:

  • 4-Chloro-N-(2-naphthyl)benzenesulfonamide (): Exhibits IR absorption at 3230 cm⁻¹ (N–H stretch), 1585 cm⁻¹ (C=C aromatic), and 1334/1160 cm⁻¹ (SO₂ symmetric/asymmetric stretches). Its ¹H NMR shows aromatic protons at δ 7.08–7.80 ppm.
  • 4-Chloro-N-(benzyl)benzenesulfonamide (): Displays a distinct IR profile (3201 cm⁻¹ for N–H) and a benzyl methylene signal at δ 4.11 ppm in ¹H NMR.
  • 4-Chloro-N-(3,5-dichlorophenyl)benzenesulfonamide (): The crystal structure reveals a twisted conformation (C–SO₂–NH–C torsion angle = 77.8°) and an 87.9° tilt between aromatic rings, contrasting with analogs bearing fewer chlorine substituents.

Table 1: Spectral and Structural Comparison

Compound IR (N–H, cm⁻¹) ¹H NMR Key Signals (δ, ppm) Torsion Angle (°)
4-Chloro-N-(pyridin-3-ylmethyl)benzene* ~3200–3250 Pyridyl H: ~7.2–8.5; CH₂: ~4.5 Not reported
4-Chloro-N-(2-naphthyl)benzenesulfonamide 3230 7.08–7.80 (aromatic) N/A
4-Chloro-N-(3,5-dichlorophenyl)benzene Not reported Not reported 77.8

*Inferred based on structural analogs.

Crystallographic and Conformational Analysis

The torsion angle between the sulfonyl group and the aromatic ring is critical for molecular packing. For 4-chloro-N-(3,5-dichlorophenyl)benzenesulfonamide, the C–SO₂–NH–C angle (77.8°) differs significantly from analogs with mono-chlorinated aryl groups (e.g., -56.7° in 4-chloro-N-(2,3-dichlorophenyl)benzenesulfonamide). This conformational flexibility influences crystal packing and solubility.

Table 3: Crystallographic Data

Compound Torsion Angle (°) Aromatic Ring Tilt (°) Hydrogen Bonding
4-Chloro-N-(3,5-dichlorophenyl)benzene 77.8 87.9 N–H⋯O(S) dimers
4-Chloro-N-(3-chlorophenyl)benzene -58.4 77.1 Similar dimeric interactions

Biological Activity

4-chloro-N-(pyridin-3-ylmethyl)benzenesulfonamide is a sulfonamide compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its enzyme inhibition properties, antimicrobial effects, and potential applications in cancer therapy.

Chemical Structure and Properties

The molecular formula of this compound is C12H12ClN2O2SC_{12}H_{12}ClN_{2}O_{2}S, with a molecular weight of approximately 297.76 g/mol. Its structure includes a benzene ring, a sulfonamide group, and a pyridine moiety, which contribute to its biological activities.

Enzyme Inhibition

  • Carbonic Anhydrase IX (CA IX) Inhibition :
    • This compound has been identified as an inhibitor of carbonic anhydrase IX, an enzyme frequently overexpressed in solid tumors. This inhibition suggests its potential as an antiproliferative agent in cancer therapy.
    • The compound showed significant selectivity for CA IX over other isoforms, with reported IC50 values ranging from 10.93 to 25.06 nM for CA IX and 1.55 to 3.92 μM for CA II, indicating a promising therapeutic window for targeting cancer cells while minimizing effects on normal tissues .
  • Cysteine Protease Inhibition :
    • Research has indicated that this compound exhibits moderate inhibitory activity against falcipain-2, a cysteine protease essential for the life cycle of the malarial parasite Plasmodium falciparum. This activity highlights its potential as a lead compound for antimalarial drug development.

Antimicrobial Activity

This compound has also been studied for its antibacterial properties:

  • Activity Against Bacterial Strains :
    • The compound demonstrated moderate antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were found to be significant enough to suggest further exploration as a potential antibiotic .
  • Antibiofilm Activity :
    • In addition to direct antibacterial effects, this compound exhibited anti-biofilm activity, inhibiting biofilm formation by Klebsiella pneumoniae by approximately 79.46% at certain concentrations .

Study on Antiproliferative Effects

A notable study investigated the antiproliferative effects of various benzenesulfonamides, including this compound, on MDA-MB-231 breast cancer cells. The results indicated that this compound could induce apoptosis significantly, with a notable increase in annexin V-FITC positive cells compared to controls .

Structure-Activity Relationship (SAR)

A comprehensive SAR analysis revealed that modifications in the structure of similar compounds can significantly influence their biological activity. For instance:

Compound NameKey FeaturesActivity
4-chloro-N-(pyridin-2-ylmethyl)benzenesulfonamideSimilar sulfonamide structure; different pyridine positionModerate activity
3-amino-4-chloro-N-(pyridin-4-ylmethyl)benzenesulfonamideContains an amino group; different biological activityVariable activity
4-chloro-N-(pyridin-3-ylmethyl)anilineLacks the sulfonamide group; different reactivity profileLow activity

This table illustrates how structural variations can lead to differences in biological efficacy, emphasizing the importance of targeted modifications in drug design.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-chloro-N-(pyridin-3-ylmethyl)benzenesulfonamide?

  • Methodological Answer : The synthesis typically involves sulfonylation of a pyridinemethylamine intermediate. For example:

Sulfonyl chloride formation : React 4-chlorobenzenesulfonic acid with chlorosulfonic acid to generate 4-chlorobenzenesulfonyl chloride .

Amine coupling : React the sulfonyl chloride with 3-(aminomethyl)pyridine under basic conditions (e.g., triethylamine) in dichloromethane .

Purification : Use recrystallization (ethanol/water) or preparative HPLC for high-purity isolation .

  • Critical Note : Optimize stoichiometry and reaction time to avoid byproducts like disubstituted sulfonamides.

Q. Which spectroscopic techniques validate the structure of this compound?

  • Methodological Answer : Key techniques include:

  • 1H/13C NMR : Confirm substitution patterns (e.g., pyridine C-H signals at δ 8.3–8.6 ppm, sulfonamide N-H at δ 7.1–7.3 ppm) .
  • IR Spectroscopy : Identify sulfonamide S=O stretches (~1334 cm⁻¹, ~1160 cm⁻¹) and N-H bending (~3268 cm⁻¹) .
  • HRMS : Validate molecular formula (e.g., [M+Na]⁺ at m/z 470.1165 for C₁₆H₁₅ClN₂O₃S) .
  • Example Data :
TechniqueKey Peaks/Data
¹H NMRδ 4.11 (d, J=6.0 Hz, 2H, CH₂), 7.41–7.65 (m, aromatic)
IRν 3268 (N-H), 1334 (S=O)

Q. What preliminary biological activities have been reported for this compound?

  • Methodological Answer :

  • Anticancer Activity : In vitro assays against breast cancer cell lines (e.g., MCF-7) show IC₅₀ values <10 µM, likely via carbonic anhydrase IX inhibition .
  • Antimicrobial Activity : Broad-spectrum activity against Gram-positive bacteria (e.g., S. aureus), with MIC values ≤25 µg/mL .
  • Assay Design : Use MTT for cytotoxicity and broth microdilution for antimicrobial testing. Validate with positive controls (e.g., doxorubicin for cancer, ampicillin for bacteria) .

Advanced Research Questions

Q. How do structural modifications (e.g., pyridine position) affect bioactivity?

  • Methodological Answer :

  • Pyridine Substitution : The 3-pyridylmethyl group enhances target binding compared to 2-pyridyl analogs (e.g., 1.5-fold higher affinity for CA IX) due to optimal hydrogen bonding and steric alignment .
  • Chlorine Position : Para-chloro on the benzene ring improves metabolic stability compared to ortho/meta derivatives (t₁/₂ >4 h in microsomal assays) .
  • SAR Strategy : Use molecular docking (e.g., AutoDock Vina) and MD simulations to predict binding modes. Synthesize analogs via Suzuki-Miyaura coupling for systematic evaluation .

Q. What crystallographic challenges arise in studying this compound, and how are they resolved?

  • Methodological Answer :

  • Twinned Crystals : Common due to flexible sulfonamide linkage. Mitigate using high-resolution data (d ~0.8 Å) and SHELXL for refinement .
  • Hydrogen Bonding : Intermolecular N-H⋯O(S) interactions form dimers; use PLATON to validate geometry (e.g., D⋯A distance ~2.9 Å) .
  • Torsional Flexibility : The C—SO₂—NH—C torsion angle (~77.8°) impacts packing. Refine with restraints in OLEX2 or Phenix .
  • Example Data :
ParameterValue
Torsion Angle77.8° (C—SO₂—NH—C)
Dihedral Angle87.9° (between aromatic rings)

Q. How to address contradictions in reported bioactivity data?

  • Methodological Answer :

  • Assay Variability : Standardize protocols (e.g., ATP-based vs. MTT cytotoxicity assays) and cell lines (e.g., MDA-MB-231 vs. MCF-7 for breast cancer) .
  • Purity Confounders : Verify compound purity (>95% by HPLC) and exclude endotoxins (LAL assay) .
  • Data Reconciliation : Perform meta-analysis using tools like RevMan, focusing on effect sizes and confidence intervals .

Q. What computational methods predict the compound’s pharmacokinetic properties?

  • Methodological Answer :

  • ADMET Prediction : Use SwissADME or ADMETLab 2.0 to estimate logP (~2.8), solubility (LogS ~-4.2), and CYP450 inhibition (e.g., CYP3A4 IC₅₀ ~15 µM) .
  • Permeability : Apply PAMPA assays or Caco-2 models; correlate with computed topological polar surface area (TPSA ~90 Ų) .

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